
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-methyl-1,4'-bipiperidine, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to investigate the physiological and biochemical effects of cannabinoids.
Wirkmechanismus
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. Activation of the CB1 receptor by 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 leads to a variety of physiological and biochemical effects, including the release of neurotransmitters such as dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 has been shown to produce a variety of physiological and biochemical effects, including analgesia, hypothermia, and decreased locomotor activity. It has also been shown to produce effects on the immune system, including the inhibition of T-cell proliferation and the modulation of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 in scientific research is its high affinity for the CB1 receptor, which allows for precise targeting of this receptor in experimental settings. However, one limitation of using 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.
Zukünftige Richtungen
There are many potential future directions for research on 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 and other synthetic cannabinoids. One area of research could be the development of novel synthetic cannabinoids with improved therapeutic potential for the treatment of conditions such as chronic pain and inflammation. Another area of research could be the investigation of the long-term effects of synthetic cannabinoids on the brain and central nervous system, particularly with regards to the potential for addiction and other adverse effects.
Synthesemethoden
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 is synthesized by reacting 1,1-dimethylheptylamine with 4-methyl-4-penten-1-amine in the presence of a palladium catalyst. The resulting product is then reacted with cyclopentanone to produce 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497.
Wissenschaftliche Forschungsanwendungen
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 has been used extensively in scientific research to investigate the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 receptor and to produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Eigenschaften
Molekularformel |
C16H30N2 |
|---|---|
Molekulargewicht |
250.42 g/mol |
IUPAC-Name |
1-cyclopentyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C16H30N2/c1-14-6-10-17(11-7-14)16-8-12-18(13-9-16)15-4-2-3-5-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
OHRRZJJZPNIECZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCC3 |
Kanonische SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



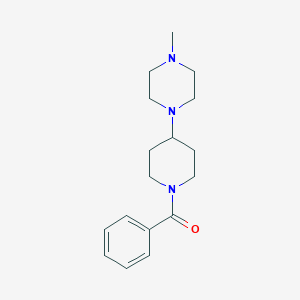
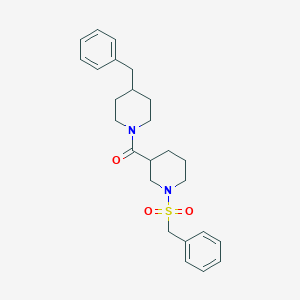
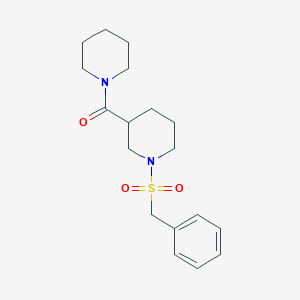
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
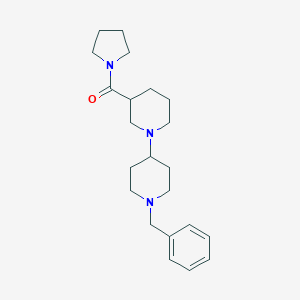
![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
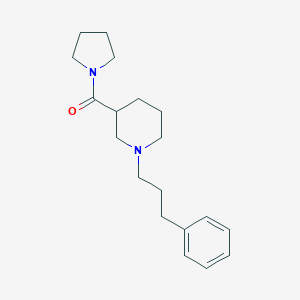
![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
